1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene is an organic compound with the molecular formula C15H15BrO3 It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and two methoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of methoxy groups (-OCH3) to the benzene ring can be carried out using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the bromine, forming phenols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-methoxybenzene: Lacks the bromine atom, resulting in different reactivity and applications.
1-(Benzyloxy)-2,5-dimethoxybenzene:
4-Bromo-2,5-dimethoxybenzene: Lacks the benzyloxy group, leading to different interactions and applications.
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSZUUGCKYUQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453199 | |
Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-43-7 | |
Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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